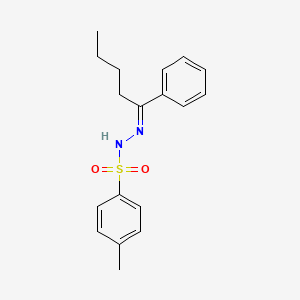
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(+)-Dimethyl succinate is an organic compound with the molecular formula C6H10O4. It is a diester of succinic acid and is commonly used in various chemical reactions and industrial applications. The compound is characterized by its two ester groups attached to a succinate backbone, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1S)-(+)-Dimethyl succinate typically involves the esterification of succinic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
Succinic Acid+2Methanol→Dimethyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of (1S)-(+)-Dimethyl succinate can be optimized by using continuous flow reactors and high-pressure conditions to increase yield and efficiency. The process involves the esterification of succinic acid with methanol in the presence of a strong acid catalyst, followed by purification through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-(+)-Dimethyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form succinic acid and methanol.
Reduction: Reduction of the ester groups can yield 1,4-butanediol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: Succinic acid and methanol.
Reduction: 1,4-butanediol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
(1S)-(+)-Dimethyl succinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving metabolic pathways, particularly those related to the Krebs cycle.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of biodegradable polymers, such as polybutylene succinate, and as a plasticizer in various materials.
Mécanisme D'action
The mechanism by which (1S)-(+)-Dimethyl succinate exerts its effects depends on the specific reaction or application. In metabolic studies, it acts as a substrate in the Krebs cycle, where it is converted to succinic acid and participates in energy production. In chemical synthesis, its ester groups undergo various transformations, enabling the formation of a wide range of products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: An isomer of dimethyl succinate with different chemical properties and applications.
Dimethyl maleate: Another isomer with distinct reactivity and uses.
Diethyl succinate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
(1S)-(+)-Dimethyl succinate is unique due to its specific stereochemistry and reactivity. Its (1S)-(+)-configuration allows for selective reactions in asymmetric synthesis, making it valuable in the production of chiral compounds. Additionally, its versatility in undergoing various chemical transformations makes it a crucial intermediate in both research and industrial applications.
Propriétés
Formule moléculaire |
C24H42O4 |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
Clé InChI |
YZXZAUAIVAZWFN-RBFKZVKLSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


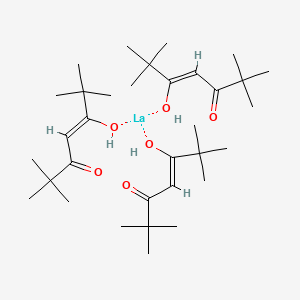
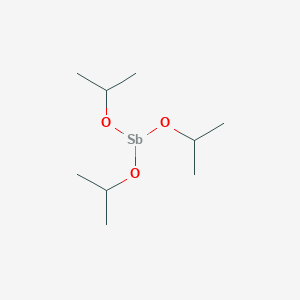
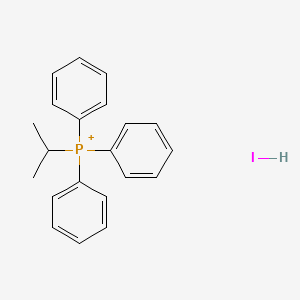

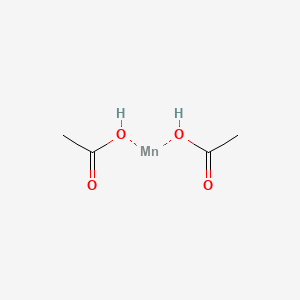


![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
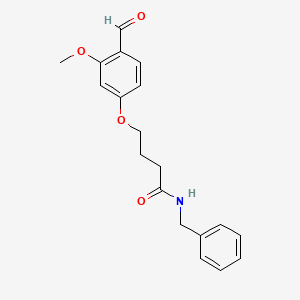
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
